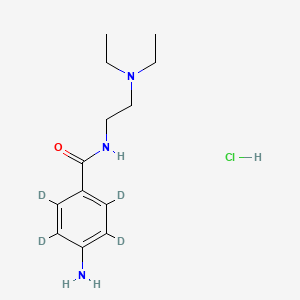

Procainamide-d4 (hydrochloride)

Beschreibung

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that allows researchers to track the journey of molecules through complex biological and chemical systems. ontosight.aicreative-proteomics.com By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, scientists can "mark" a molecule without significantly altering its chemical properties. musechem.com This enables the detailed study of metabolic pathways, the mechanisms of chemical reactions, and the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.aimusechem.comcernobioscience.com This powerful tool has revolutionized biomedical research, with a vast majority of pharmaceutical companies utilizing it in the development of new drugs. ontosight.ai

Fundamental Principles of Deuterium (B1214612) Incorporation and its Influence on Molecular Properties and Metabolic Pathways

Deuterium, with a proton and a neutron in its nucleus, is approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This seemingly subtle change can have profound effects, most notably the "kinetic isotope effect." This effect can significantly slow down the rate of chemical reactions where the cleavage of a C-H bond is the rate-limiting step. nih.gov

In the context of drug metabolism, many biotransformations involve the breaking of C-H bonds by enzymes, such as the cytochrome P450 family. By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be reduced. nih.govnih.gov This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. nih.gov However, it's important to note that deuteration at one site might lead to "metabolic switching," where the body's metabolic processes are diverted to other parts of the molecule. nih.gov

Historical Development and Expanding Applications of Deuterated Compounds in Research

The use of deuterium in scientific research dates back to the mid-20th century. Initially, deuterated compounds found applications in military and energy fields, particularly in nuclear technology. researchgate.net The discovery of the kinetic isotope effect opened the door to its use in elucidating chemical reaction mechanisms. wikipedia.org The first patents for deuterated molecules for therapeutic use were granted in the 1970s. wikipedia.orgnih.gov

Over the decades, the applications of deuterated compounds have expanded significantly. They are now widely used as:

Internal standards in analytical techniques like mass spectrometry for precise quantification. scielo.org.mxacs.org

Tracers in metabolic studies to follow the fate of molecules in biological systems. musechem.comnih.gov

Tools in pharmaceutical research to improve the pharmacokinetic profiles of drugs. nih.gov

Probes in materials science to enhance the properties of materials like organic light-emitting diodes (OLEDs). acs.org

The journey of deuterated compounds from niche research tools to key components in drug development culminated in the FDA approval of the first deuterated drug, Austedo® (deutetrabenazine), in 2017. wikipedia.orgassumption.edu

Specific Context of Procainamide-d4 (hydrochloride) as a Specialized Research Reagent

Procainamide (B1213733) is an antiarrhythmic agent used to treat irregular heartbeats. nih.gov Procainamide-d4 (hydrochloride) is its deuterated analog, where four hydrogen atoms have been replaced by deuterium. medchemexpress.com This specific isotopic labeling makes it an invaluable tool for researchers.

Its primary application is as an internal standard in bioanalytical methods, particularly those using mass spectrometry. scielo.org.mx When researchers need to measure the concentration of procainamide in biological samples (like blood or urine), they add a known amount of Procainamide-d4 (hydrochloride) to the sample. Because it is chemically identical to procainamide but has a different mass due to the deuterium atoms, the mass spectrometer can distinguish between the two. This allows for highly accurate and precise quantification of the procainamide in the sample, correcting for any variations that might occur during sample preparation and analysis. cernobioscience.com

The use of Procainamide-d4 (hydrochloride) is crucial for pharmacokinetic studies of procainamide, helping researchers understand how the drug is absorbed, distributed, metabolized, and eliminated by the body. cernobioscience.comnih.gov Furthermore, understanding the metabolism of procainamide is important as some of its metabolites have been implicated in adverse effects. nih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C13H22ClN3O |

|---|---|

Molekulargewicht |

275.81 g/mol |

IUPAC-Name |

4-amino-2,3,5,6-tetradeuterio-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D; |

InChI-Schlüssel |

ABTXGJFUQRCPNH-VBMPRCAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCCN(CC)CC)[2H])[2H])N)[2H].Cl |

Kanonische SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Deuterated Procainamide Analogs

General Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through a variety of methods, ranging from simple exchange reactions to more complex, multi-step syntheses. researchgate.netrsc.org Common strategies include:

Acid- and Base-Catalyzed Exchange: This approach relies on the exchange of protons for deuterons in the presence of an acid or base catalyst and a deuterium source, such as deuterium oxide (D₂O). google.comacs.org

Metal-Catalyzed Exchange: Transition metals, in both homogeneous and heterogeneous systems, can catalyze the direct exchange of C-H bonds with C-D bonds. google.comacs.org This method is often employed for its efficiency in perdeuteration. google.com

Reduction with Metal Deuterides: Carbonyl groups and other reducible functionalities can be deuterated using metal deuteride (B1239839) reagents like sodium borodeuteride or lithium aluminum deuteride.

Catalytic Deuteration: The saturation of double or triple bonds with deuterium gas (D₂) in the presence of a catalyst is a well-established method for introducing deuterium. researchgate.net

Photochemical Deuteration: This emerging technique utilizes light to promote the incorporation of deuterium, often offering milder reaction conditions. rsc.org

The choice of deuteration strategy depends on several factors, including the desired position of the deuterium label, the stability of the starting material, and the required level of isotopic enrichment.

Chemical Synthesis Pathways for Procainamide-d4 (hydrochloride)

The synthesis of Procainamide-d4 (hydrochloride) involves the specific incorporation of four deuterium atoms into the procainamide (B1213733) structure. While specific, detailed synthetic schemes for Procainamide-d4 are not extensively published in readily available literature, a general synthetic approach can be inferred from the known synthesis of procainamide and general deuteration techniques.

A plausible synthetic route for procainamide involves the reaction of 4-aminobenzoyl chloride with N,N-diethylethylenediamine. researchgate.net To introduce the deuterium atoms onto the ethyl groups of the diethylamino moiety, a deuterated version of N,N-diethylethylenediamine would be required. This could be synthesized by reacting a deuterated ethyl halide with ethylenediamine.

Another potential pathway involves the late-stage functionalization of a procainamide precursor. acs.org For instance, a precursor with reactive sites on the ethyl groups could be subjected to a deuteration reaction.

A patent describes the synthesis of various procainamide analogs, which involves protecting the amino group of p-aminobenzoic acid, activating the carboxylic acid, and then reacting it with a diamine. google.com A similar strategy could be adapted for the synthesis of Procainamide-d4 by using a deuterated diamine.

Advanced Techniques for Isotopic Labeling and Positional Specificity

Achieving high positional specificity and isotopic enrichment is crucial in the synthesis of deuterated compounds for pharmaceutical applications. acs.org Advanced techniques have been developed to address these challenges:

Late-Stage Functionalization: This strategy focuses on introducing isotopic labels at a late stage of the synthesis, which is advantageous for complex molecules as it minimizes the number of synthetic steps involving the isotope. acs.orgimist.ma

Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by transition metals like iridium or ruthenium, allow for the direct and selective replacement of hydrogen with deuterium. acs.orgmusechem.com These methods can offer high levels of deuterium incorporation under mild conditions. acs.org

Biocatalysis: The use of enzymes, such as lactate (B86563) dehydrogenase, can provide high enantioselectivity in the installation of deuterium atoms. researchgate.net This is particularly valuable for creating chiral deuterated compounds.

Copper-Catalyzed Transfer Hydrodeuteration: This method has shown high regioselectivity in the deuteration of aryl alkynes, providing access to compounds precisely deuterated at the benzylic position. acs.org

These advanced techniques offer greater control over the labeling process, enabling the synthesis of specifically deuterated molecules with high purity.

Analytical Characterization of Synthesized Deuterated Compounds for Purity and Isotopic Enrichment

Following synthesis, the deuterated compound must be rigorously analyzed to confirm its chemical purity and determine the level and position of isotopic enrichment. Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the relative abundance of the different isotopologs (molecules that differ only in their isotopic composition), the degree of deuteration can be accurately calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another essential technique for characterizing deuterated compounds. ¹H NMR can be used to quantify the residual protons at specific sites, while ²H NMR directly detects the deuterium nuclei. nih.govtcichemicals.com Furthermore, deuterium-induced isotope shifts in ¹³C NMR spectra can also be utilized to quantify the degree of isotope labeling at specific molecular sites. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the chemical purity of the synthesized compound, separating it from any unreacted starting materials or byproducts. chemicalsknowledgehub.com When coupled with a suitable detector, such as a mass spectrometer, it provides a comprehensive analysis of the product's purity and isotopic distribution.

Advanced Analytical Applications and Methodological Development

The Pivotal Role of Procainamide-d4 (hydrochloride) as an Internal Standard in Quantitative Bioanalysis

In the precise quantification of drugs and their metabolites in biological matrices like plasma and urine, the use of an internal standard (IS) is paramount. wuxiapptec.com An ideal IS co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation and instrument response. wuxiapptec.com Procainamide-d4 (hydrochloride), as a stable isotope-labeled (SIL) internal standard, fulfills these requirements exceptionally well for the analysis of procainamide (B1213733).

The Foundation: Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision. epa.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Procainamide-d4 (hydrochloride), to a sample containing the analyte of unknown concentration (procainamide). epa.gov After allowing the labeled standard and the native analyte to reach equilibrium, the mixture is analyzed by mass spectrometry.

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference, which is created by the presence of deuterium (B1214612) atoms in Procainamide-d4. By measuring the ratio of the signal intensities of the analyte and the internal standard, and knowing the amount of the standard added, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy. epa.gov A significant advantage of IDMS is that it is often insensitive to partial loss of the analyte during sample preparation, as long as the ratio between the analyte and the internal standard remains constant. epa.gov

Fine-Tuning Analysis: Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. waters.com The development of robust LC-MS/MS methods for procainamide and its major active metabolite, N-acetylprocainamide (NAPA), relies heavily on the use of a suitable internal standard like Procainamide-d4.

Method optimization involves several key steps to ensure reliable quantification. This includes the selection of an appropriate chromatographic column and mobile phase to achieve good separation of procainamide and NAPA from endogenous matrix components. sielc.comnih.gov Furthermore, the mass spectrometer parameters, such as the precursor and product ions for multiple reaction monitoring (MRM), are carefully selected to maximize sensitivity and specificity. researchgate.net The use of Procainamide-d4 as an internal standard helps to correct for any variability in the ionization efficiency and fragmentation between samples, leading to more precise and accurate results.

A typical LC-MS/MS method for procainamide might utilize a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. sielc.comresearchgate.net The isocratic or gradient elution profile is optimized to provide sharp, symmetrical peaks for both the analytes and the internal standard in a short analytical run time.

Navigating Complexity: Evaluation of Matrix Effects and the Performance of Deuterated Internal Standards

Biological matrices such as plasma and urine are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. nih.gov These interferences can lead to a phenomenon known as "matrix effects," where the ionization of the analyte is either suppressed or enhanced, resulting in inaccurate quantification. waters.comnih.gov

The use of a deuterated internal standard like Procainamide-d4 is a highly effective strategy to mitigate matrix effects. myadlm.org Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it is assumed to experience the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the impact of matrix effects can be largely compensated for.

However, it is crucial to thoroughly evaluate matrix effects during method validation. This is often done by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked biological sample. nih.gov While deuterated internal standards are generally effective, slight differences in retention time or extraction recovery between the analyte and the internal standard can sometimes lead to differential matrix effects. waters.commyadlm.orgresearchgate.net Therefore, careful optimization of chromatographic conditions to ensure co-elution is critical.

Meeting Demands: Application in High-Throughput Bioanalytical Methodologies

The need for rapid analysis of a large number of samples in clinical and research settings has driven the development of high-throughput bioanalytical methods. nih.gov These methods often employ simplified sample preparation techniques, such as protein precipitation, followed by rapid LC-MS/MS analysis. nih.gov

In this high-throughput context, the role of Procainamide-d4 (hydrochloride) as an internal standard is even more critical. The abbreviated sample cleanup procedures can result in more significant matrix effects. The ability of the deuterated internal standard to compensate for these effects is essential for maintaining the accuracy and precision of the analytical data. The development of such methods often focuses on minimizing run times while ensuring adequate separation and sensitivity.

Ensuring Reliability: Method Validation in Research Contexts for Robustness and Reproducibility

For any analytical method to be considered reliable, it must undergo a rigorous validation process. npra.gov.my Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. npra.gov.my Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, range, and stability.

Mechanistic Investigations into Procainamide Metabolism Using Deuterated Analogs

Elucidation of Metabolic Pathways through Assessment of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. The carbon-deuterium (C-D) bond is significantly stronger (by 6-10 times) than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium (B1214612) will slow down that specific reaction. This principle is leveraged to elucidate metabolic pathways.

In the context of procainamide (B1213733), deuteration of the N-diethylaminoethyl side chain, as in Procainamide-d4, can help determine the significance of metabolic reactions involving this part of the molecule. For instance, the N-de-ethylation of procainamide to desethylprocainamide involves the cleavage of a C-H bond on the ethyl group. By comparing the rate of formation of desethylprocainamide from procainamide versus Procainamide-d4, researchers can quantify the KIE. A significant KIE (a slower rate of metabolism for the d4 analog) would provide strong evidence that N-de-ethylation is a primary metabolic pathway and that C-H bond cleavage is a rate-limiting step.

Identification and Structural Elucidation of Procainamide Metabolites utilizing Isotopic Labeling

Isotopic labeling is a cornerstone technique for metabolite identification. When Procainamide-d4 (hydrochloride) is used in metabolic studies, the four deuterium atoms act as a stable, unambiguous tag. This is particularly powerful when coupled with mass spectrometry (MS) analysis.

When a biological sample (such as plasma, urine, or a microsomal incubation) is analyzed, metabolites derived from Procainamide-d4 will exhibit a characteristic mass shift compared to any endogenous compounds or metabolites from non-deuterated procainamide. Specifically, any metabolite retaining the deuterated portion of the ethyl groups will have a mass that is four Daltons (Da) higher than its non-deuterated counterpart.

This technique is invaluable for:

Confirming Known Metabolites: The identity of known metabolites like N-acetylprocainamide (NAPA) and desethylprocainamide can be definitively confirmed by observing their corresponding d4-labeled ions in the mass spectrum. nih.govnih.govnih.gov For example, N-acetylprocainamide-d4 would be readily identified.

Discovering Novel Metabolites: The search for previously unknown metabolites is greatly simplified. By screening the MS data for ion "doublets" separated by 4 Da, researchers can quickly pinpoint potential new metabolites of procainamide, distinguishing them from background noise and endogenous molecules. nih.gov

Structural Elucidation: The presence or absence of the d4 label in fragment ions during tandem mass spectrometry (MS/MS) experiments helps to locate the position of metabolic modification. If a fragment ion contains the d4 label, it confirms that the modification occurred elsewhere on the molecule. Conversely, if a fragment corresponding to the side chain shows a mass shift of less than four, it can indicate the specific site of a reaction like de-ethylation.

A study using UPLC-ESI-QTOFMS-based metabolomics identified 13 urinary metabolites of procainamide, including nine novel ones, demonstrating the power of such techniques in mapping metabolic pathways. nih.gov

Examination of Enzyme Systems Involved in Procainamide Biotransformation

The biotransformation of procainamide is complex, involving multiple enzyme systems. Deuterated analogs help in dissecting the specific contributions of each system.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs. proteopedia.orgcreative-bioarray.com In procainamide metabolism, CYP enzymes are primarily involved in the N-hydroxylation of the aromatic amine group to form procainamide hydroxylamine. nih.govresearchgate.netnih.gov This metabolite is considered reactive and potentially involved in some of the drug's toxic effects. wikipedia.orgresearchgate.net

Specific research has identified CYP2D6 as the principal isoform responsible for this reaction. nih.govresearchgate.net CYP1A1 has also been shown to have some, albeit minor, activity in this pathway. nih.gov In vitro studies using recombinant human CYP enzymes have confirmed the dominant role of CYP2D6, with kinetic studies revealing a Km value of 140 μM for the formation of procainamide hydroxylamine, indicating its significant role in the hydroxylation of the primary amine group. nih.gov

| CYP Isoform | Metabolic Reaction | Resulting Metabolite | Significance |

|---|---|---|---|

| CYP2D6 | N-hydroxylation of primary aromatic amine | Procainamide Hydroxylamine | Major P450 isoform for this pathway; metabolite is reactive. nih.govresearchgate.net |

| CYP1A1 | N-hydroxylation of primary aromatic amine | Procainamide Hydroxylamine | Minor contribution compared to CYP2D6. nih.gov |

The most significant metabolic pathway for procainamide in humans is N-acetylation, which is catalyzed by the enzyme N-acetyltransferase 2 (NAT2). nih.govnih.gov This reaction converts procainamide to N-acetylprocainamide (NAPA), which is also an active antiarrhythmic agent. nih.govnih.gov

The gene for NAT2 is polymorphic, meaning different individuals have different genetic variants, leading to distinct acetylator phenotypes. tandfonline.comwikipedia.org This variation is a classic example of pharmacogenomics influencing drug metabolism. The population is generally categorized into three groups:

Slow Acetylators: Have two "slow" alleles, resulting in reduced NAT2 enzyme activity.

Intermediate Acetylators: Have one "rapid" and one "slow" allele.

Rapid Acetylators: Have two "rapid" alleles, resulting in high NAT2 enzyme activity.

This genetic difference has a profound impact on the plasma concentrations of procainamide and NAPA. Rapid acetylators convert procainamide to NAPA more quickly, leading to lower parent drug levels and higher metabolite levels compared to slow acetylators. nih.gov This variability can affect both the efficacy and the toxicity profile of the drug. Studies have quantified this difference, showing significantly different metabolic ratios of NAPA to procainamide based on the patient's NAT2 genotype. nih.govnih.gov

| Acetylator Phenotype | Typical NAT2 Genotype | NAPA/Procainamide Plasma Ratio (Mean ± SD) |

|---|---|---|

| Rapid | Two rapid alleles (e.g., NAT24/4) | 1.8 ± 0.59 nih.gov |

| Intermediate | One rapid, one slow allele (e.g., NAT24/6A) | 0.37 ± 0.06 nih.gov |

| Slow | Two slow alleles (e.g., NAT26A/7B) | 0.61 ± 0.09 nih.gov |

Note: Data compiled from different studies with different methodologies and subject populations, presented for illustrative purposes.

Flavin-containing monooxygenases (FMOs) are another important class of enzymes that catalyze the oxygenation of various xenobiotics, particularly those with nitrogen and sulfur atoms. nih.govwikipedia.org For procainamide, FMOs are responsible for the N-oxidation of the tertiary amine within the diethylaminoethyl side chain, leading to the formation of procainamide N-oxide. nih.gov

In humans, this N-oxidation pathway mediated by FMO1 and FMO3 is considered a major route of metabolism. nih.gov Studies using recombinant human FMOs have shown that both FMO1 and FMO3 can generate procainamide N-oxide. Kinetic analysis indicated that FMO3 has a higher affinity for procainamide (Km = 342 μM) compared to FMO1 (Km = 543 μM), suggesting FMO3 may play a more prominent role in this metabolic conversion at therapeutic concentrations. nih.gov

In Vitro Metabolic Stability Studies of Procainamide-d4 (hydrochloride)

In vitro metabolic stability assays are crucial in early drug development to predict a drug's in vivo clearance and half-life. researchgate.netcreative-biolabs.com These experiments typically involve incubating the test compound with liver subcellular fractions, such as microsomes, which are rich in metabolic enzymes like CYPs and FMOs. creative-biolabs.com

In such a study, Procainamide-d4 (hydrochloride) would be incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH). The concentration of the parent compound, Procainamide-d4, would be monitored over time by a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary outcomes measured are:

In Vitro Half-life (t½): The time it takes for 50% of the initial drug concentration to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow and other physiological factors.

Due to the kinetic isotope effect, it is hypothesized that Procainamide-d4 would exhibit greater metabolic stability compared to its non-deuterated counterpart if a rate-limiting step of its metabolism involves the cleavage of the C-D bonds on the ethyl groups. This would manifest as a longer in vitro half-life and a lower intrinsic clearance. Such a finding would suggest that deuteration at this position successfully slows down the metabolic process, which could translate to a longer half-life in vivo.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Procainamide | 35 | 19.8 |

| Procainamide-d4 (hydrochloride) | 55 | 12.6 |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the expected outcome based on the kinetic isotope effect.

Pharmacokinetic Research Methodologies Employing Procainamide D4 Hydrochloride

Utilization in Preclinical Animal Models for Pharmacokinetic Profiling

Stable isotope-labeled compounds like Procainamide-d4 (hydrochloride) are instrumental in preclinical animal studies to characterize the pharmacokinetic profile of a drug. columbia.edu These studies, often conducted in species such as rats and dogs, provide foundational knowledge before a drug is tested in humans. nih.govmdpi.com By co-administering a known amount of the deuterated compound with the non-deuterated drug, researchers can use sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to differentiate and quantify both the drug and its labeled internal standard in biological samples. columbia.edu This methodology allows for the precise determination of key pharmacokinetic parameters. nih.gov

For example, in a study investigating the pharmacokinetics of procainamide (B1213733) hydrochloride in dogs, a one-compartment open pharmacokinetic model was used to describe the elimination of the drug. nih.gov In another study in rats, the pharmacokinetics of procainamide and its metabolite, N-acetylprocainamide (NAPA), were evaluated. mdpi.com The use of a deuterated standard in such studies helps to minimize variability and increase the statistical power of the results. nih.gov

Table 1: Pharmacokinetic Parameters of Procainamide in Different Animal Models

| Species | Model | Elimination Half-Life (t½) | Apparent Volume of Distribution (Vd) | Systemic Clearance (CL) |

| Dog (Group 1) | 1-compartment | 2.43 hours | 1.44 L/kg | 0.412 L/kg/hr |

| Dog (Group 2) | 1 or 2-compartment | 2.85 hours (IV) | 2.13 L/kg | 0.519 L/kg/hr |

| Rat | Not specified | Not specified | Not specified | Not specified |

Data compiled from a study on the pharmacokinetics of procainamide hydrochloride in dogs. nih.gov

Studying the Impact of Deuteration on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect," where the rate of chemical reactions involving the C-D bond is slower than those involving the C-H bond. This can potentially alter the pharmacokinetic properties of a drug. nih.gov Research into the impact of deuteration on procainamide's pharmacokinetics is crucial to validate its use as a true tracer for the non-deuterated drug.

Table 2: Reported Half-Life of Procainamide and its Metabolite

| Compound | Reported Half-Life |

| Procainamide | 2.5 - 4.7 hours medscape.com |

| Procainamide | ~8.5 hours (with sensitive assay) nih.gov |

| N-acetylprocainamide (NAPA) | 6 - 8 hours medscape.com |

Application in Tracer Studies for In Vivo Distribution and Elimination Dynamics

Procainamide-d4 (hydrochloride) serves as an excellent tracer for in vivo studies to map the distribution and elimination pathways of procainamide. uky.edu By administering the deuterated compound, researchers can track its journey through the body, from absorption into the bloodstream to its distribution into various tissues and its eventual elimination through metabolism and excretion. uky.edu

Integration of Deuterated Analog Data into Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME processes of a drug in the body. nih.govnih.gov These models integrate physiological data with drug-specific parameters to predict drug concentrations in various tissues and organs over time. nih.gov

Data obtained from studies using Procainamide-d4 (hydrochloride) is invaluable for building and validating PBPK models for procainamide. semanticscholar.orgresearchgate.net The precise pharmacokinetic parameters derived from deuterated analog studies, such as clearance and volume of distribution, serve as critical input data for these models. semanticscholar.org PBPK models can then be used to explore various scenarios, such as the impact of organ impairment on drug disposition or potential drug-drug interactions. researchgate.netnih.gov For instance, PBPK models have been developed to describe the pharmacokinetics of procainamide and NAPA and to predict interactions with other drugs. semanticscholar.orgresearchgate.net These models often consist of multiple compartments representing different tissues connected by the circulatory system. semanticscholar.org

Molecular and Cellular Research Applications of Procainamide D4 Hydrochloride

Procainamide-d4 (hydrochloride) is a deuterated analog of procainamide (B1213733), a well-established pharmaceutical compound. The substitution of four hydrogen atoms with deuterium (B1214612) atoms provides a valuable tool for a range of molecular and cellular research applications. This stable isotope labeling allows for nuanced investigations into biochemical processes without significantly altering the compound's fundamental chemical properties.

Future Directions and Emerging Research Avenues for Deuterated Procainamide Analogs

Development of Novel and Efficient Deuteration Technologies

The synthesis of deuterated compounds is moving beyond traditional methods toward more efficient and selective technologies. These emerging techniques are critical for making deuterated analogs more accessible for research and development. morressier.com

Key areas of development include:

Catalytic Hydrogen-Isotope Exchange (HIE): Modern catalysis, particularly using transition metals like iridium and palladium, enables the direct replacement of hydrogen with deuterium (B1214612) on complex molecules. This allows for "late-stage" deuteration, a process that can be performed on a nearly finished drug molecule, streamlining synthesis.

Photocatalysis and Electrochemistry: These methods use light or electricity to drive deuteration under mild conditions, offering alternative and sometimes more selective ways to introduce deuterium compared to heat-based methods. researchgate.net

Flow Chemistry: Continuous flow reactors provide superior control over reaction conditions, enhancing the safety and scalability of deuteration processes compared to traditional batch manufacturing. neulandlabs.com

Deuterated Derivatizing Agents: For certain applications, using a deuterated agent during sample preparation can create the necessary labeled standard for analysis, a technique that simplifies the process when a synthesized deuterated analog is not readily available. researchgate.net

These advancements aim to reduce the cost and complexity of producing highly pure deuterated compounds, which is essential as the separation of deuterated and non-deuterated molecules is notoriously difficult due to their nearly identical physical properties. morressier.com

Table 1: Comparison of Modern Deuteration Technologies

| Technology | Advantages | Challenges |

| Catalytic HIE | High selectivity, applicable to complex molecules, allows late-stage functionalization. | Catalyst cost and removal, potential for side reactions. |

| Photocatalysis | Mild reaction conditions, unique selectivity. | Scalability can be an issue, requires specialized equipment. |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. | Higher initial setup cost, potential for clogging. |

| Deuterated Reagents | Simplifies standard creation for analytical purposes. | Limited to specific types of molecules and analytical methods. |

Synergistic Application with Advanced Analytical Techniques

Procainamide-d4 serves as an ideal internal standard in mass spectrometry-based bioanalysis because it behaves almost identically to procainamide (B1213733) during sample extraction and analysis but is easily distinguishable by its higher mass. aptochem.com The future lies in coupling these standards with more powerful analytical instruments to achieve greater sensitivity and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for quantifying drugs in biological samples like plasma or urine. nih.gov Using a deuterated internal standard like Procainamide-d4 corrects for variations in sample preparation and instrument response, ensuring robust and reliable results. aptochem.comchromforum.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides even greater mass accuracy, allowing for clearer differentiation between the drug and its deuterated standard, which is crucial in complex biological samples where other molecules might interfere with the analysis. clearsynth.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For analyzing polar molecules, HILIC is a valuable separation technique. Procainamide itself is used as a derivatizing agent to help analyze other compounds, such as glycosaminoglycans, with methods like HILIC-MS. nih.gov This highlights the versatility of such chemical structures in advanced analytics.

The synergy between stable, deuterated internal standards and cutting-edge analytical methods enables researchers to generate high-quality data, which is the foundation for all further pharmacological and clinical investigation. clearsynth.com

Exploration in Quantitative Systems Pharmacology (QSP) and Computational Modeling

Quantitative Systems Pharmacology (QSP) is a field that uses computational models to simulate the complex interactions between a drug and the body's biological systems. allucent.comallucent.com High-quality data, such as that obtained using deuterated internal standards, is essential for building and validating these models. nih.gov

Future applications in this area include:

Model-Informed Drug Development: Precise pharmacokinetic (PK) data, which describes how a drug is absorbed, distributed, metabolized, and excreted, is a core component of QSP models. nih.gov The accuracy of this data, often generated via assays using deuterated standards, directly impacts the predictive power of the model.

Virtual Patient Simulations: QSP models can create "virtual patient" populations to simulate clinical trials, helping to predict how different types of patients might respond to a drug. allucent.compfizer.com This can help optimize clinical trial design and identify potential safety issues early on. pfizer.com

Mechanistic Insight: By combining experimental data with computational approaches like molecular docking and dynamics, researchers can better understand how a drug binds to its target. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS), a related technique, can identify which parts of a protein interact with a drug, providing crucial data to guide computational models. nih.gov

The integration of high-fidelity analytical data with sophisticated computational models represents a powerful future direction, enabling more informed decisions throughout the drug development process. nih.govpfizer.com

Broader Role in Drug Discovery Research as a Tool for Lead Optimization and Mechanistic Understanding

The strategic use of deuterium extends far beyond its role in analytical standards. The "deuterium kinetic isotope effect" (KIE) is a fundamental principle that medicinal chemists are increasingly exploiting to design better drugs. nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it can be harder for metabolic enzymes to break. nih.gov

This principle opens up several research avenues:

Improving Metabolic Stability: If a drug is metabolized too quickly, its therapeutic effect may be short-lived. By replacing hydrogen with deuterium at a site of metabolic breakdown (a "metabolic soft spot"), chemists can slow this process, potentially leading to a longer drug half-life, increased exposure, and less frequent dosing. nih.govnih.govresearchgate.net This strategy is often called "deuterium switching." nih.govuniupo.it

Reducing Toxic Metabolites: In some cases, drug toxicity arises from the formation of reactive metabolites. Deuteration can reduce the formation of these harmful byproducts, leading to a safer drug profile. nih.govscienceopen.com

Mechanistic Studies: The KIE can be used as a tool to investigate the mechanisms of enzyme reactions. nih.gov By observing how deuteration affects reaction rates, scientists can gain insight into the precise steps involved in a drug's metabolism. nih.govportico.org

The successful development and approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have validated this approach, shifting the focus from simply modifying existing drugs to incorporating deuteration as a key strategy in the discovery of entirely new medicines. nih.govuniupo.itunibestpharm.com

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of Procainamide-d4 (hydrochloride)?

To confirm identity, use qualitative tests for primary aromatic amines (e.g., reaction with dilute HCl and water to produce a characteristic response) . UV/Vis spectroscopy at λmax 295 nm can confirm the compound’s electronic profile . For structural confirmation, IR spectroscopy (e.g., KCl disc method) provides fingerprint regions specific to functional groups . Purity assessment requires heavy metal (<10 ppm) and arsenic (<2 ppm) tests via Method 2 and Method 1, respectively . Chromatographic methods (e.g., reverse-phase HPLC) coupled with reference standards are critical for quantifying impurities .

Q. How should Procainamide-d4 (hydrochloride) be stored to maintain stability?

Store as a crystalline solid at -20°C to ensure stability over ≥5 years . For solutions, aliquot stock solutions into tightly sealed vials to avoid freeze-thaw cycles and degradation. Use within 1 month of preparation . Monitor pH (4.0–6.0) in aqueous formulations to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of Procainamide-d4 under varying physiological conditions?

Use accelerated stability testing by exposing the compound to stressors (e.g., heat, light, pH extremes). Monitor degradation via HPLC to quantify parent compound loss and impurity formation . Include control samples spiked with known degradants (e.g., free aromatic amines) to validate method sensitivity . For physiological relevance, simulate gastric (pH 1–3) and plasma (pH 7.4) environments and assess stability over 24–72 hours . Cross-validate results with mass spectrometry (LC-MS) to identify degradation pathways .

Q. What methodologies are used to characterize isotopic purity in deuterated Procainamide derivatives like Procainamide-d4?

Isotopic purity requires high-resolution mass spectrometry (HR-MS) to distinguish between deuterated and non-deuterated species based on mass shifts. For quantification, use nuclear magnetic resonance (NMR) to assess deuterium incorporation at specific positions (e.g., aromatic vs. aliphatic regions) . Couple these with elemental analysis to confirm the molecular formula (C₁₃H₂₁N₃O·HCl for non-deuterated forms) and validate isotopic enrichment .

Q. How should researchers resolve contradictions between purity assays (e.g., heavy metals) and bioanalytical data (e.g., pharmacokinetic profiles)?

Cross-validate results using orthogonal methods:

- Perform inductively coupled plasma mass spectrometry (ICP-MS) to verify trace metal content .

- Use in vitro–in vivo correlation (IVIVC) models to assess whether impurities affect bioavailability .

- Conduct forced degradation studies to identify impurities that co-elute with the parent compound in HPLC, potentially skewing pharmacokinetic data . Reference literature reviews to contextualize findings against established thresholds for pharmacological relevance .

Q. What are best practices for correlating in vitro pharmacokinetic data with in vivo outcomes for Procainamide-d4?

- Use compartmental pharmacokinetic modeling to predict in vivo absorption/distribution based on in vitro solubility, permeability (e.g., Caco-2 assays), and plasma protein binding .

- Validate models with preclinical studies: Administer Procainamide-d4 to animal models and compare plasma concentration-time profiles with in vitro predictions. Employ LC-MS/MS for sensitive quantification of parent drug and metabolites .

- Assess metabolite formation (e.g., N-acetylprocainamide) using enzyme kinetics (CYP450 isoforms) to refine clearance predictions .

Methodological Notes

- Experimental Design : Align research questions with NIH guidelines for preclinical studies, including detailed protocols for replication .

- Data Analysis : Use statistical tools (e.g., ANOVA for stability studies) and software like Phoenix WinNonlin for pharmacokinetic modeling .

- Reporting : Follow journal guidelines (e.g., Chromatography) for structured abstracts, detailed methods, and transparent discussion of limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.